2-Hydroxy Tetrabenazine is a derivative of Tetrabenazine, a compound primarily utilized in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Tetrabenazine functions as a vesicular monoamine transporter 2 inhibitor, leading to decreased levels of monoamines in the synaptic cleft, which helps alleviate symptoms of these disorders. The compound is classified as a small molecule and falls under the category of organic compounds known as tetrahydroisoquinolines, specifically designed for neurological applications.
2-Hydroxy Tetrabenazine is synthesized from Tetrabenazine, which has been extensively studied and characterized. The classification of this compound can be summarized as follows:
The chemical formula for Tetrabenazine is , with a molecular weight of approximately 317.43 g/mol .
The synthesis of 2-Hydroxy Tetrabenazine involves several advanced organic chemistry techniques. One notable method includes the use of a Mannich reaction combined with in situ oxidation using visible-light photo-redox catalysis. This method allows for the efficient formation of the desired compound while minimizing environmental impact.
The molecular structure of 2-Hydroxy Tetrabenazine is characterized by its complex arrangement of carbon, nitrogen, and oxygen atoms. The compound maintains the core structure of Tetrabenazine while incorporating a hydroxyl group (-OH) at the second position.
2-Hydroxy Tetrabenazine can undergo various chemical reactions that modify its structure and biological activity. Key reactions include:
The mechanism often involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to facilitate these transformations .
The mechanism by which 2-Hydroxy Tetrabenazine exerts its effects is primarily through inhibition of the vesicular monoamine transporter 2. This action leads to decreased storage and release of monoamines such as dopamine, norepinephrine, and serotonin from presynaptic neurons.
The physical and chemical properties of 2-Hydroxy Tetrabenazine are critical for understanding its behavior in biological systems.
2-Hydroxy Tetrabenazine has significant potential in scientific research and clinical applications. Its primary uses include:
Tetrabenazine (TBZ), first synthesized in the 1950s as RO 1-9569, was initially investigated as an antipsychotic but gained prominence for managing hyperkinetic movement disorders due to its monoamine-depleting properties [2] [10]. Its FDA approval in 2008 for Huntington’s chorea marked a pivotal shift toward targeted VMAT2 inhibition therapy. TBZ’s racemic structure (a mixture of RR and SS isomers) and extensive hepatic metabolism revealed that its therapeutic effects were primarily mediated by reduced metabolites, notably dihydrotetrabenazine (HTBZ) isomers [4] [5]. This insight catalyzed the development of second-generation VMAT2 inhibitors:
Table 1: Evolution of VMAT2 Inhibitors [1] [4] [10]
Compound | Key Innovation | Clinical Impact |
---|---|---|
Tetrabenazine (1950s) | First reversible VMAT2 inhibitor | Proof-of-concept for monoamine depletion |
(+)-α-HTBZ (1980s) | Active metabolite; stereoselective binding | Identified as primary therapeutic agent |
Valbenazine (2017) | Ester prodrug of (+)-α-HTBZ | Once-daily dosing; reduced kinetic variability |
Deutetrabenazine (2017) | Deuterium modification slows metabolism | Improved tolerability profile |
TBZ undergoes rapid first-pass hepatic metabolism primarily via carbonyl reductase, generating two major dihydrotetrabenazine (HTBZ) metabolites: α-HTBZ (2-hydroxy isomer) and β-HTBZ [5] [7]. Pharmacodynamic studies demonstrate:
Table 2: Pharmacokinetic and Binding Properties of TBZ Metabolites [4] [5] [7]
Parameter | TBZ | α-HTBZ | β-HTBZ |
---|---|---|---|
Systemic Availability | 0.049 ± 0.032 | 0.81 ± 0.30 | Not reported |
Protein Binding (%) | 83–88% | 44–59% | 59–63% |
VMAT2 Kᵢ (nM) | 100 | 3.96* | Inactive |
Half-life (h) | ~10 | 4–8 | 2–4 |
*(+)-enantiomer
The 2-hydroxy group in α-HTBZ (chemically: 9,10-dimethoxy-2-hydroxy-3-isobutyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine) confers distinct advantages over TBZ:
Table 3: Molecular Interactions of 2-Hydroxy Group in VMAT2 [1] [8]
Residue | Interaction Type | Energetic Contribution (kcal/mol) | Functional Role |
---|---|---|---|
Asp 426 | H-bond donor | -2.8 | Stabilizes proton gradient coupling |
Lys 139 | H-bond acceptor | -1.9 | Anchors luminal gating mechanism |
Phe 136 | Hydrophobic packing | -1.2 | Enhances binding pocket affinity |
Tyr 434 | π-stacking | -0.7 | Modulates conformational flexibility |
CAS No.: 30655-48-2
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: